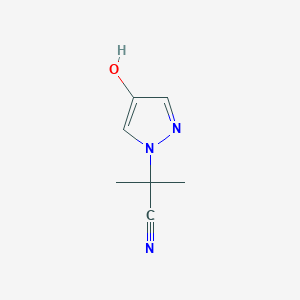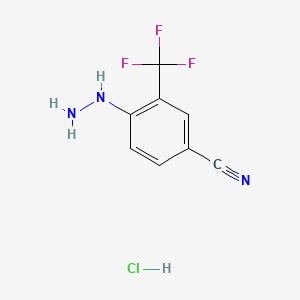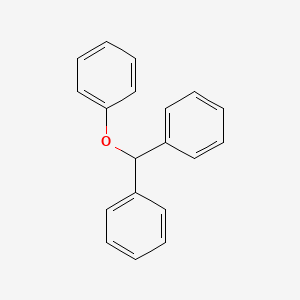
Ethyl 1-methyl-4-oxo-5-phenylpiperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-methyl-4-oxo-5-phenylpiperidine-3-carboxylate is a chemical compound with the molecular formula C15H19NO3 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenyl group, a carboxylate ester, and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-4-oxo-5-phenylpiperidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with aniline to form an intermediate, which is then cyclized using a suitable catalyst to yield the desired piperidine derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-methyl-4-oxo-5-phenylpiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different piperidine derivatives.
Substitution: The phenyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized piperidine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 1-methyl-4-oxo-5-phenylpiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and agrochemicals.
Medicine: Research into its pharmacological properties could lead to the discovery of new drugs for treating various diseases.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which ethyl 1-methyl-4-oxo-5-phenylpiperidine-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways . The exact mechanism of action can vary based on the compound’s structure and the context in which it is used.
Comparación Con Compuestos Similares
Ethyl 1-methyl-4-oxo-5-phenylpiperidine-3-carboxylate can be compared to other piperidine derivatives, such as:
Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate: Similar structure but lacks the ketone group.
Ethyl 1-phenylpiperidine-4-carboxylate: Lacks both the methyl and ketone groups.
Ethyl 1-methyl-4-oxo-5-(substituted phenyl)piperidine-3-carboxylate: Variations in the substituents on the phenyl group can lead to different chemical and biological properties.
Propiedades
Número CAS |
7494-89-5 |
|---|---|
Fórmula molecular |
C15H19NO3 |
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
ethyl 1-methyl-4-oxo-5-phenylpiperidine-3-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-3-19-15(18)13-10-16(2)9-12(14(13)17)11-7-5-4-6-8-11/h4-8,12-13H,3,9-10H2,1-2H3 |
Clave InChI |
QEOPBMMDULTMSH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CN(CC(C1=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 4-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-, methyl ester](/img/structure/B13931983.png)



![3-Thiophenecarboxamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-](/img/structure/B13932002.png)
![Acetic acid, 2-[4-[[5-amino-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]benzoyl]amino]phenyl]hydrazide](/img/structure/B13932003.png)
![Benzenamine, 4-[[2-chloro-4-[(4-methyl-2-nitrophenyl)azo]phenyl]azo]-2-methyl-](/img/structure/B13932005.png)
![1-[(4-Ethoxyphenyl)methyl]-5-iodo-4-methoxy-2-methylbenzene](/img/structure/B13932012.png)




![{2-[4-(2-Methyl-thiazol-4-yl)-phenylamino]-thiazol-4-yl}-acetic acid](/img/structure/B13932034.png)
